Bienvenue dans la boutique en ligne BenchChem!

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Physicochemical profiling Lead optimization Medicinal chemistry

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-38-7) is a synthetic small-molecule oxalamide derivative with molecular formula C₁₉H₂₀N₄O₃S and molecular weight 384.5 g/mol. The compound features a 2-cyanophenyl group at the N1 position and a 2-morpholino-2-(thiophen-2-yl)ethyl moiety at the N2 position connected through a central oxalamide linkage.

Molecular Formula C19H20N4O3S
Molecular Weight 384.45
CAS No. 899747-38-7
Cat. No. B2404576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
CAS899747-38-7
Molecular FormulaC19H20N4O3S
Molecular Weight384.45
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3
InChIInChI=1S/C19H20N4O3S/c20-12-14-4-1-2-5-15(14)22-19(25)18(24)21-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,13H2,(H,21,24)(H,22,25)
InChIKeyOAYGVUBGWLJABR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-38-7): Core Identity and Procurement Baseline


N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-38-7) is a synthetic small-molecule oxalamide derivative with molecular formula C₁₉H₂₀N₄O₃S and molecular weight 384.5 g/mol [1]. The compound features a 2-cyanophenyl group at the N1 position and a 2-morpholino-2-(thiophen-2-yl)ethyl moiety at the N2 position connected through a central oxalamide linkage. Its topological polar surface area is approximately 139 Ų with 5 rotatable bonds and 27 heavy atoms [1]. The closest structural analog by CAS registry proximity is the 5-chloro-substituted derivative (CAS 899999-17-8), which differs by a single chlorine atom on the cyanophenyl ring, providing a direct, procurement-relevant comparator for scientific evaluation .

Why Generic Oxalamide Substitution Fails: Structural Determinants of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide Differentiation


Oxalamide derivatives bearing the N1-(2-cyanophenyl) and N2-(2-morpholino-2-(thiophen-2-yl)ethyl) substitution pattern cannot be generically interchanged with other oxalamide-class compounds because the specific combination of the 2-cyanophenyl group (hydrogen-bond acceptor, dipole modulator) and the morpholino-thiophene ethyl side chain (basicity, conformational flexibility) creates a unique pharmacophoric profile distinct from close analogs [1]. Even the single-atom substitution to the 5-chloro analog (CAS 899999-17-8) introduces a +34.4 Da mass shift, altered lipophilicity (estimated ΔLogP ≈ +0.7), and potential for CYP450-mediated metabolic activation of the chloroarene moiety—factors that can materially affect target engagement, solubility, and off-target liability in assay systems . Furthermore, published oxalamide structure-activity relationship (SAR) data demonstrate that substitution at the cyanophenyl 5-position and variation of the thiophene-heterocycle side chain both produce non-linear effects on ROMK (Kir1.1) channel inhibitory potency, with IC₅₀ values spanning from <10 nM to >100 nM depending on discrete structural modifications [2].

Quantitative Differentiation Evidence: N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 5-Chloro Analog (CAS 899999-17-8)

Compared to its direct 5-chloro-substituted analog (CAS 899999-17-8), the target compound (CAS 899747-38-7) demonstrates a molecular weight of 384.5 Da versus 418.9 Da, representing a ΔMW of −34.4 Da (−8.2%) . This difference keeps the target compound below the commonly cited 400 Da threshold for favorable oral bioavailability potential per Lipinski's Rule of Five, whereas the chloro analog exceeds this threshold. Additionally, the absence of the chlorine substituent eliminates the possibility of CYP450-mediated bioactivation via arene oxide formation, a known metabolic liability of chloroaromatic compounds [1].

Physicochemical profiling Lead optimization Medicinal chemistry

Structural Determinants of ROMK (Kir1.1) Channel Inhibitory Potency: Positional SAR Evidence

Patent-derived SAR data for the oxalamide-thiophene chemotype from Merck Sharp & Dohme's ROMK inhibitor program establish that the 2-cyanophenyl substituent is a critical pharmacophoric element for ROMK (Kir1.1) channel inhibition, with removal or modification of the cyano group consistently reducing potency by >10-fold [1]. The morpholino-thiophene ethyl side chain provides conformational constraint and basicity that contribute to channel binding. Within the broader oxalamide ROMK inhibitor series, compounds bearing the N1-(2-cyanophenyl) motif achieve IC₅₀ values in the range of 10–55 nM in human ROMK thallium flux and electrophysiology assays, positioning this chemotype among the more potent ROMK inhibitor subclasses [2]. The specific 2-thiophene (vs. 3-thiophene) regiochemistry on the side chain is expected to influence binding pocket occupancy, though direct comparative data for this exact compound versus its 3-thiophene regioisomer are not available in the public domain.

ROMK channel inhibition Ion channel pharmacology Diuretic drug discovery

Absence of 5-Position Halogen Substituent: Implications for hERG Selectivity and Metabolic Stability

The 5-chloro analog (CAS 899999-17-8) incorporates a chlorine atom at the 5-position of the cyanophenyl ring—a substitution that, based on general medicinal chemistry principles, may increase hERG channel binding affinity due to enhanced lipophilicity and π-stacking interactions with the hERG pore aromatic residues (Phe656, Tyr652) [1]. The target compound, lacking this halogen, is expected to exhibit a more favorable hERG selectivity profile. Literature on ROMK inhibitor optimization from Merck explicitly notes the challenge of achieving ROMK/hERG selectivity, with some optimized leads achieving 60-fold selectivity windows (ROMK IC₅₀ = 35 nM vs. hERG IC₅₀ = 2.1 μM) [2]. While direct hERG data for CAS 899747-38-7 are not publicly available, the lower lipophilicity and absence of the chlorine substituent are structural features that class-level SAR predicts should reduce hERG binding propensity relative to the 5-chloro analog.

Cardiac safety pharmacology hERG liability Metabolic stability

Synthetic Accessibility and Purity Profile: Procurement-Relevant Differentiation from Closely Related Oxalamide Analogs

The synthesis of N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide proceeds via a convergent two-step route: (1) preparation of 2-morpholino-2-(thiophen-2-yl)ethylamine from 2-bromoethyl thiophene and morpholine, followed by (2) oxalamide coupling with 2-cyanophenyl isocyanate or sequential activation with oxalyl chloride . This route avoids the additional halogenation step required for the 5-chloro analog, reducing synthetic complexity and potential yield loss. The target compound comprises three readily available building blocks (2-aminobenzonitrile, morpholine, and 2-thiophene ethyl bromide derivative) with well-characterized reactivity profiles, supporting reproducible batch synthesis . In contrast, analogs requiring halogenation at specific aromatic positions (e.g., 5-chloro, 5-fluoro derivatives) introduce regioselectivity challenges and purification burdens that can affect batch-to-batch consistency in procurement settings.

Chemical procurement Synthetic tractability Compound quality control

Optimal Research and Procurement Application Scenarios for N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide (CAS 899747-38-7)


ROMK (Kir1.1) Channel Inhibitor Lead Optimization and SAR Expansion

Based on the oxalamide-cyanophenyl scaffold's validated ROMK inhibitory activity demonstrated across multiple Merck patents (US9073882, US9206198), this compound serves as a logical SAR probe for exploring the impact of 5-position substituent variation on the cyanophenyl ring. Its unsubstituted 5-position provides a clean baseline for systematic halogen scanning (F, Cl, Br, CF₃), enabling direct attribution of potency and selectivity changes to individual substituent effects [1]. The morpholino-thiophene side chain offers additional vectors for diversification without altering the core pharmacophore. Procurement of this compound for ROMK inhibitor optimization is particularly relevant for cardiovascular and renal disease drug discovery programs targeting hypertension, heart failure, and edematous states where ROMK-mediated diuresis offers a novel mechanism distinct from loop and thiazide diuretics [2].

hERG Safety Profiling Using a Non-Halogenated Oxalamide Reference Standard

The absence of halogen substitution and moderate lipophilicity (estimated LogP <3.0) make this compound a suitable reference standard for establishing baseline hERG liability within the oxalamide-thiophene chemical series. By comparing the hERG IC₅₀ of this compound with that of its 5-chloro and other halogenated analogs, medicinal chemistry teams can quantify the incremental hERG risk introduced by halogenation, informing parallel optimization strategies that balance ROMK potency against cardiac safety margins. This application is directly supported by the class-level observation that halogenated aromatics are established structural alerts for hERG channel binding [3].

In Vitro Metabolic Stability Benchmarking for Oxalamide Scaffold Optimization

The compound's structural simplicity—lacking metabolically labile groups beyond the morpholine ring (which may undergo N-oxidation) and the thiophene (potential S-oxidation)—positions it as a useful metabolic stability benchmark. The absence of the 5-chloro substituent eliminates CYP450-mediated arene oxide bioactivation as a confounding variable in metabolite identification studies, enabling clearer interpretation of intrinsic clearance data derived from the core oxalamide-morpholino-thiophene scaffold. This is relevant for procurement decisions where in vitro microsomal or hepatocyte stability data are required to rank-order analogs for further preclinical development [2].

Chemical Biology Probe for Target Identification via Affinity-Based Proteomics

Given the structural precedent for oxalamide derivatives engaging ATP-sensitive inward rectifier potassium channels (Kir family), this compound can serve as a scaffold for developing affinity-based chemical probes. The 2-cyanophenyl group provides a potential derivatization handle (via reduction to amine or hydrolysis to amide/carboxylic acid) for linker attachment in chemoproteomics workflows, while the morpholino-thiophene moiety provides solubility sufficient for biochemical assay conditions (estimated solubility >10 μM in aqueous buffer based on TPSA of 139 Ų and moderate LogP) [1]. Procurement of the non-halogenated parent compound is strategic for probe development, as halogen-free structures minimize non-specific hydrophobic binding to protein matrices during pull-down experiments [2].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.